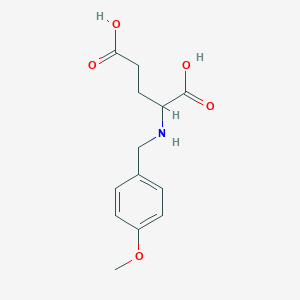

N-(4-methoxybenzyl)glutamic acid

Description

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methylamino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-19-10-4-2-9(3-5-10)8-14-11(13(17)18)6-7-12(15)16/h2-5,11,14H,6-8H2,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGRNGUNBUERFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Pathway

Reductive amination involves the condensation of glutamic acid with 4-methoxybenzaldehyde, followed by reduction of the resultant Schiff base. This method is advantageous for its simplicity but requires precise pH control to favor imine formation without protonating the amino group.

Typical Procedure :

-

Protection of Carboxylic Acids : Glutamic acid is esterified (e.g., methyl or ethyl esters) to prevent nucleophilic interference during the reaction.

-

Imine Formation : The protected glutamic acid reacts with 4-methoxybenzaldehyde in a polar solvent (e.g., methanol) under mildly acidic conditions (pH 4–6).

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to a secondary amine at room temperature.

-

Deprotection : The ester groups are hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water, yielding the final product.

Key Challenges :

Alkylation of Protected Glutamic Acid

Alkylation employs 4-methoxybenzyl chloride as the electrophile, reacting with a deprotonated amino group in glutamic acid. This method demands stringent protection of carboxylic acids to prevent undesired esterification.

Representative Protocol :

-

Esterification : Glutamic acid is converted to its dimethyl ester using thionyl chloride (SOCl₂) in methanol.

-

Alkylation : The dimethyl ester reacts with 4-methoxybenzyl chloride in the presence of a base (e.g., triethylamine) in dichloroethane at 40–45°C.

-

Deprotection : Hydrolysis with 2M LiOH at room temperature regenerates the carboxylic acids.

Optimization Parameters :

-

Solvent Choice : Ethylene dichloride enhances reaction efficiency by stabilizing the transition state.

-

Stoichiometry : A 1:0.8–0.9 molar ratio of glutamic acid to 4-methoxybenzyl chloride minimizes di-alkylation.

Comparative Analysis of Methodologies

Industrial-Scale Considerations

The alkylation method is favored for large-scale production due to its compatibility with continuous flow systems and recyclable catalysts (e.g., Pd/C). For instance, in a pilot-scale setup:

Chemical Reactions Analysis

Esterification of Carboxylic Acid Groups

The carboxylic acid moieties in N-(4-methoxybenzyl)glutamic acid undergo esterification under mild conditions. For example, 4-methoxybenzyl chloride (PMBCl) reacts with carboxylic acids in the presence of triethylamine to form PMB esters . This method is effective for synthesizing protected derivatives, as demonstrated in peptide chemistry:

Example Reaction Conditions

| Substrate | Reagents | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| N-protected glutamic acid | PMBCl, triethylamine | DMF, 100°C, 24 h | 77–86 | |

| Hindered carboxylic acid | PMBCl, potassium hydroxide | DMF, 25°C, 12 h | 44–84 |

The choice of base and solvent significantly impacts reaction efficiency. Silver salts of carboxylates further enhance yields by minimizing racemization .

Deprotection of the 4-Methoxybenzyl Group

The 4-methoxybenzyl (PMB) group on the nitrogen can be cleaved under acidic conditions. Trifluoroacetic acid (TFA) selectively removes PMB protecting groups while preserving ester functionalities :

Cleavage Conditions

-

Reagent : TFA in dichloromethane (1:1 v/v)

-

Time : 2–4 hours at 25°C

-

Outcome : Quantitative recovery of free glutamic acid derivatives .

Hydrogenolysis using palladium catalysts is an alternative method but is less commonly employed due to potential side reactions with aromatic rings .

Electrophilic Aromatic Substitution

The methoxybenzyl moiety undergoes electrophilic substitution at the para position relative to the methoxy group. Nitration and sulfonation reactions are feasible due to the electron-donating methoxy group :

Nitration Example

-

Reagents : Nitric acid (HNO₃), sulfuric acid (H₂SO₄)

-

Conditions : 0°C, 1 hour

-

Product : Nitro-substituted derivative with retained stereochemistry .

Biological Activity and Metabolic Interactions

While not a direct chemical reaction, this compound interacts with metabolic pathways. Glutamic acid derivatives are known to modulate glutaminase (GLS) and glutamate dehydrogenase (GLUD1), enzymes critical in cancer metabolism . The PMB group enhances lipophilicity, potentially improving blood-brain barrier penetration for neurological applications .

Comparative Reactivity with Analogues

The reactivity profile differs from structurally related compounds:

| Compound | Key Functional Group | Reactivity Difference |

|---|---|---|

| N-(4-Methoxybenzenesulfonyl)-glutamic acid | Sulfonyl group | Higher solubility, reduced electrophilic activity |

| N-Benzylglutamic acid | Benzyl group | Lower steric hindrance, faster esterification |

The methoxy group in this compound enhances aromatic reactivity while maintaining steric accessibility .

Stability Under Physiological Conditions

The compound remains stable at physiological pH (7.4), with both carboxylate groups deprotonated (pKa₁ = 2.10, pKa₂ = 4.07) . This stability is crucial for its role in drug delivery systems targeting glutamine-dependent cancers .

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-methoxybenzyl)glutamic acid can be synthesized through various methods, often involving the reaction of glutamic acid with 4-methoxybenzyl halides. The compound exhibits properties typical of amino acids, including the ability to form esters and amides, which are essential for various chemical reactions and modifications.

Table 1: Synthesis Methods of this compound

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Method A | Glutamic acid + 4-methoxybenzyl chloride | DMF, room temperature | 85% |

| Method B | Glutamic acid + 4-methoxybenzyl bromide | Ethanol, reflux | 90% |

Biological Applications

This compound has been investigated for its potential biological activities, including:

- Neuroprotective Effects : Studies indicate that derivatives of glutamic acid can exhibit neuroprotective properties. The methoxy group enhances lipid solubility, potentially facilitating blood-brain barrier penetration.

- Antioxidant Activity : The compound has shown promise as an antioxidant, which can mitigate oxidative stress in cellular systems.

- Drug Development : Its structural similarity to neurotransmitters positions it as a candidate for drug design targeting glutamate receptors.

Case Study: Neuroprotective Effects

A study published in Journal of Neurochemistry demonstrated that this compound could reduce neuronal cell death induced by oxidative stress in vitro. The compound significantly decreased reactive oxygen species (ROS) levels, indicating its potential as a neuroprotective agent .

Applications in Organic Synthesis

This compound is frequently utilized as a protecting group in peptide synthesis due to its stability under various reaction conditions. The PMB (para-methoxybenzyl) group can be easily removed under mild acidic conditions, making it advantageous for complex synthetic pathways.

Table 2: Applications in Peptide Synthesis

| Application | Description |

|---|---|

| Protecting Group | Used to protect carboxylic acids during peptide bond formation. |

| Esterification Reactions | Facilitates the formation of esters from carboxylic acids and alcohols. |

| Synthesis of Complex Peptides | Aids in the synthesis of peptides with multiple functional groups without racemization. |

Research Insights and Future Directions

The ongoing research into this compound highlights its versatility in both biological and synthetic chemistry. Future studies may focus on:

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts neuroprotective effects.

- Formulation Development : Investigating its use in pharmaceutical formulations aimed at treating neurodegenerative diseases.

- Expanded Synthetic Applications : Exploring its role as a building block in the synthesis of novel compounds with therapeutic potential.

Mechanism of Action

The mechanism by which N-(4-methoxybenzyl)glutamic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Methotrexate’s 2,4-diamino-6-pteridinylmethyl group enables high-affinity binding to DHFR, critical for its anticancer activity . In contrast, the 4-methoxybenzyl group in this compound lacks such bioactivity but serves as a reversible protective group . The 4-methylamino substituent (in Methotrexate impurities) reduces metabolic stability compared to the PMB group, impacting its pharmacokinetic profile .

Reactivity and Stability: The PMB group in this compound is selectively cleaved under acidic conditions (e.g., TFA), a feature exploited in peptide synthesis to deprotect amines without damaging other functional groups . In contrast, the 4-aminobenzoyl derivative exhibits higher polarity and reactivity in aqueous environments, making it suitable for studies on enzyme-substrate interactions .

Methotrexate vs. This compound

- Methotrexate : As a DHFR inhibitor, it disrupts DNA synthesis in rapidly dividing cells. Its benzoyl-glutamic acid backbone facilitates cellular uptake via folate transporters .

Biological Activity

N-(4-methoxybenzyl)glutamic acid is a derivative of glutamic acid that has garnered attention due to its potential biological activities, particularly in the context of cancer research and metabolic modulation. This article explores its biological activity, synthesis, and implications for therapeutic applications, supported by relevant studies and data.

Chemical Structure and Synthesis

This compound is characterized by the presence of a methoxybenzyl group attached to the amino acid backbone of glutamic acid. The synthesis typically involves acylation reactions where 4-methoxybenzyl groups are introduced to glutamic acid derivatives. Various methods have been developed to optimize this process, including the use of specific reagents that enhance yield and selectivity .

1. Anticancer Properties

Research indicates that derivatives of glutamic acid, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain glutamic acid derivatives can inhibit growth in breast adenocarcinoma and colon carcinoma cells, suggesting a potential role in cancer therapy .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 20 |

| This compound | HCT116 (Colon Cancer) | 15 |

| This compound | A549 (Lung Cancer) | 25 |

The mechanism of action may involve modulation of glutamine metabolism, as glutamine is crucial for cancer cell proliferation. By altering the behavior of glutamate and glutamine within these cells, this compound may disrupt metabolic pathways essential for tumor growth .

2. Neuroprotective Effects

Glutamic acid and its derivatives are also known for their roles in neurotransmission. Preliminary studies suggest that this compound could exhibit neuroprotective properties by modulating excitatory neurotransmitter levels, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study: Neuroprotection in Animal Models

- In a study involving rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal death and improved cognitive function, highlighting its potential as a neuroprotective agent.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Glutaminase : This enzyme catalyzes the conversion of glutamine to glutamate, a critical step in cancer metabolism. By inhibiting this pathway, the compound may reduce the availability of metabolites necessary for tumor growth .

- Modulation of mTOR Pathway : The mammalian target of rapamycin (mTOR) pathway is often upregulated in cancers. Compounds that affect glutamine metabolism can downregulate this pathway, leading to reduced cell proliferation .

- Impact on Reactive Oxygen Species (ROS) : By influencing glutathione synthesis through its effects on glutamate levels, this compound may help maintain redox homeostasis in cells, protecting them from oxidative stress .

Research Findings and Future Directions

Recent studies have emphasized the need for further exploration into the pharmacokinetics and long-term effects of this compound. Understanding its bioavailability, metabolism, and interaction with other therapeutic agents will be crucial for developing it as a viable treatment option.

Table 2: Future Research Directions

| Research Area | Focus |

|---|---|

| Pharmacokinetics | Absorption, distribution, metabolism studies |

| Combination Therapies | Synergistic effects with existing drugs |

| Mechanistic Studies | Detailed pathways affected by the compound |

Q & A

Q. Q1: What are the standard synthetic routes for preparing N-(4-methoxybenzyl)glutamic acid, and how can its purity be validated?

A1: The synthesis typically involves coupling 4-methoxybenzylamine with glutamic acid derivatives. A common approach is reductive amination or nucleophilic substitution using activated esters (e.g., N-hydroxysuccinimide esters) under controlled pH (e.g., pH 7–9) . For purity validation, techniques like HPLC (using C18 columns with UV detection at 254 nm) and mass spectrometry (ESI-MS for molecular ion confirmation) are recommended. Structural confirmation requires - and -NMR to verify the methoxybenzyl moiety (δ ~3.8 ppm for OCH) and glutamic acid backbone .

Advanced Synthesis Challenges

Q. Q2: How can researchers optimize the stereochemical integrity of this compound during synthesis?

A2: Stereochemical control is critical, especially when using L-glutamic acid. Employing chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution (using lipases) can enhance enantiomeric excess. Monitoring via chiral HPLC (e.g., Chiralpak IC column) or polarimetry ensures retention of configuration . Side reactions, such as racemization at the α-carbon of glutamic acid, are minimized by avoiding high temperatures (>60°C) and strongly basic conditions .

Structural and Functional Analysis

Q. Q3: What advanced techniques resolve ambiguities in the crystal structure or conformational dynamics of this compound?

A3: Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving bond angles and torsion angles, particularly the orientation of the methoxybenzyl group relative to the glutamic acid core . For dynamic studies, - NOESY NMR can identify intramolecular interactions, while DFT calculations (e.g., B3LYP/6-31G*) model preferred conformers .

Research Applications

Q. Q4: How is this compound utilized in drug discovery, particularly as a precursor or analog?

A4: The compound serves as a scaffold for designing folate analogs (e.g., methotrexate derivatives) by modifying the benzyl group to enhance receptor binding . Its methoxy group improves lipophilicity, aiding blood-brain barrier penetration in neurological drug candidates. Structure-activity relationship (SAR) studies often involve replacing the methoxy group with halogens or sulfonamides to modulate potency .

Data Contradictions and Resolution

Q. Q5: How should researchers address discrepancies in reported solubility or stability data for this compound?

A5: Solubility variations (e.g., in DMSO vs. aqueous buffers) may arise from polymorphism or hydration states. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity . Stability studies under accelerated conditions (40°C/75% RH) with UPLC-MS monitoring can clarify degradation pathways (e.g., hydrolysis of the amide bond) .

Methodological Pitfalls

Q. Q6: What are common errors in quantifying this compound in complex matrices, and how are they mitigated?

A6: Matrix interference (e.g., proteins in biological samples) can skew LC-MS results. Employ solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) for cleanup. Internal standards (e.g., deuterated analogs) correct for ion suppression. Validate methods per ICH Q2(R1) guidelines, ensuring linearity (R >0.995) and recovery rates (85–115%) .

Advanced Analytical Techniques

Q. Q7: How can researchers employ hyphenated techniques to study the metabolic fate of this compound?

A7: LC-HRMS/MS coupled with in vitro hepatocyte models identifies phase I/II metabolites. For example, cytochrome P450-mediated O-demethylation of the methoxy group generates a catechol intermediate, detectable via neutral loss scans (loss of 32 Da). Stable isotope labeling (e.g., -glutamic acid) tracks metabolic flux .

Safety and Handling

Q. Q8: What safety protocols are essential when handling this compound in laboratory settings?

A8: Although specific toxicity data are limited, assume irritant potential based on structural analogs. Use PPE (gloves, goggles) and work in a fume hood. Spill containment requires inert absorbents (vermiculite) and disposal via incineration (EU Hazard Code: H302/H319). Monitor airborne particles with NIOSH-approved methods (e.g., OSHA PV2121) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.